N-(4-(N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)sulfamoyl)phenyl)acetamide
Description
N-(4-(N-((1-Cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)sulfamoyl)phenyl)acetamide is a heterocyclic compound featuring a pyrazole core substituted with a cyclopentyl group at the N1 position and a thiophen-2-yl moiety at the C5 position. The sulfamoyl linker bridges the pyrazole-methyl group to a para-substituted phenyl ring, which is further functionalized with an acetamide group.
Properties
IUPAC Name |
N-[4-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methylsulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S2/c1-15(26)23-16-8-10-19(11-9-16)30(27,28)22-14-17-13-20(21-7-4-12-29-21)25(24-17)18-5-2-3-6-18/h4,7-13,18,22H,2-3,5-6,14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOWQUORWBCTSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=NN(C(=C2)C3=CC=CS3)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)sulfamoyl)phenyl)acetamide is a compound with potential therapeutic applications due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure includes a pyrazole ring, a thiophene moiety, and a sulfamoyl group, which are known to contribute to its biological activity. The following table summarizes the key physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 356.4 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
| Density | Not available |
| Boiling Point | Not available |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that modifications in its molecular structure can significantly alter its potency and selectivity towards these targets.
Target Interactions
- Cyclooxygenase Inhibition : Similar compounds in the sulfonamide class have shown effectiveness in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammation pathways. This suggests that this compound may exhibit anti-inflammatory properties by blocking COX activity .
- Anticancer Activity : The compound's structure is reminiscent of other anticancer agents that target β-catenin pathways, which are often dysregulated in various cancers. Preliminary studies indicate potential efficacy against colorectal cancer cell lines, suggesting that this compound could inhibit tumor proliferation through similar mechanisms observed in related compounds .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound:
- In Vitro Studies : A study evaluating sulfonamide-containing pyrazole derivatives found that certain modifications led to enhanced COX-2 inhibition, demonstrating the importance of structural variations in optimizing biological activity .
- In Vivo Efficacy : Research on related sulfonamide compounds showed promising results in animal models for inflammatory diseases, indicating that similar derivatives could be effective in treating conditions such as rheumatoid arthritis or osteoarthritis .
- Structure-Activity Relationship (SAR) : Extensive SAR studies have been conducted on pyrazole derivatives, highlighting how specific substitutions can enhance anti-inflammatory and anticancer activities. These findings suggest that this compound may be optimized through further chemical modifications .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazole-Based Acetamides
Key Observations :
- The thiophen-2-yl substituent (electron-rich heterocycle) could modulate electronic effects differently from the cyano group in or thiazole in , influencing binding affinity to target proteins .
- The sulfamoyl linker is unique to the target compound, offering hydrogen-bonding capabilities absent in analogs with direct thiazole or thiophene linkages .
Key Observations :
- The cyclopentyl group in the target compound may complicate cyclization due to steric bulk, unlike the smaller methyl or phenyl groups in .
Pharmacological and Analytical Insights
Pharmacological Potential:
Analytical Characterization:
- Spectroscopy : Similar to compound 41 , the target compound would require FT-IR (amide C=O stretch ~1650 cm⁻¹), ¹H NMR (thiophene protons ~6.8–7.5 ppm), and LCMS for verification.
- Crystallography : Tools like SHELXL and ORTEP-3 could resolve its 3D structure, while Multiwfn might analyze electronic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
